molecular formula C24H27N3O2 B11461395 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11461395
M. Wt: 389.5 g/mol
InChI Key: HHGCDXBWXWVDDD-UHFFFAOYSA-N
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Description

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the indole moiety, the attachment of the ethylamino group, and the construction of the pyrrolidine ring. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione is unique due to its combination of an indole moiety, a pyrrolidine ring, and a phenyl group.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

3-[2-(5-methyl-1H-indol-3-yl)ethylamino]-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H27N3O2/c1-15(2)17-5-7-19(8-6-17)27-23(28)13-22(24(27)29)25-11-10-18-14-26-21-9-4-16(3)12-20(18)21/h4-9,12,14-15,22,25-26H,10-11,13H2,1-3H3

InChI Key

HHGCDXBWXWVDDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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